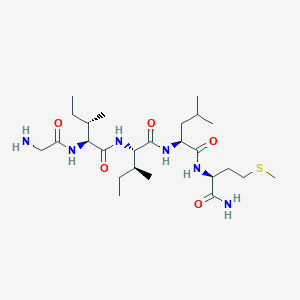
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide is a peptide compound composed of five amino acids: glycine, L-isoleucine, L-isoleucine, L-leucine, and L-methioninamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino groups using tert-butoxycarbonyl (Boc) or trifluoroacetyl groups. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like DCC or DIC in the presence of HOBt or HOAt are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-alanyl-L-alanine: Another peptide with a similar structure but different amino acid composition.
L-leucyl-L-isoleucine: A dipeptide with similar amino acids but shorter in length.
L-isoleucyl-L-leucine: Another dipeptide with a reversed sequence of amino acids.
Uniqueness
Glycyl-L-isoleucyl-L-isoleucyl-L-leucyl-L-methioninamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of glycine, L-isoleucine, L-leucine, and L-methioninamide residues makes it a valuable compound for studying peptide interactions and developing peptide-based applications.
Propiedades
Número CAS |
183873-21-4 |
|---|---|
Fórmula molecular |
C25H48N6O5S |
Peso molecular |
544.8 g/mol |
Nombre IUPAC |
(2S,3S)-2-[(2-aminoacetyl)amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C25H48N6O5S/c1-8-15(5)20(30-19(32)13-26)25(36)31-21(16(6)9-2)24(35)29-18(12-14(3)4)23(34)28-17(22(27)33)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H2,27,33)(H,28,34)(H,29,35)(H,30,32)(H,31,36)/t15-,16-,17-,18-,20-,21-/m0/s1 |
Clave InChI |
GYVJLPOIVFNNHY-ZKHIMWLXSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



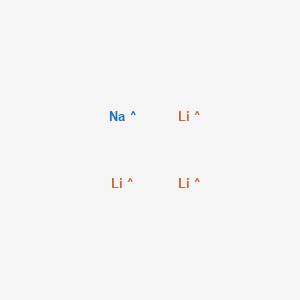
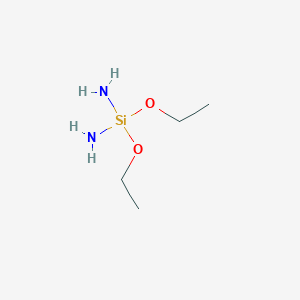
![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
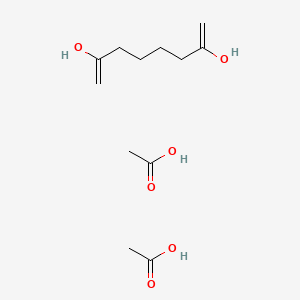
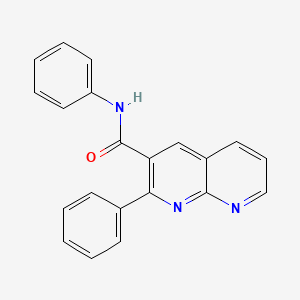
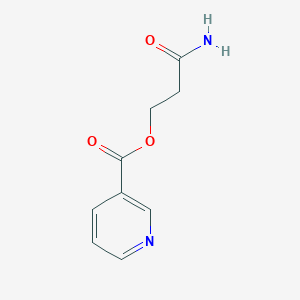
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)

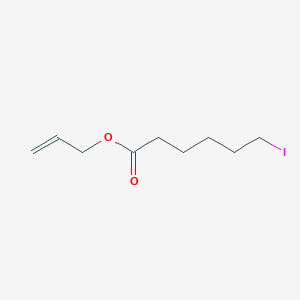
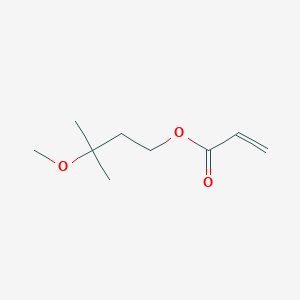
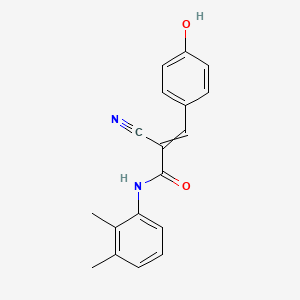
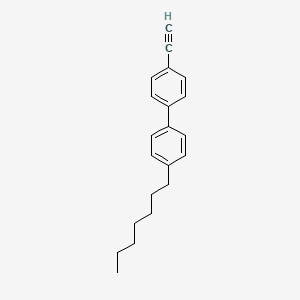
![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)
